molecular formula C7H5NO6 B13534824 3-(5-Nitrofuran-2-yl)-2-oxopropanoic acid

3-(5-Nitrofuran-2-yl)-2-oxopropanoic acid

Cat. No.: B13534824
M. Wt: 199.12 g/mol
InChI Key: XNMQFFXCZZCEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Nitrofuran-2-yl)-2-oxopropanoic acid is a chemical compound that belongs to the class of nitrofurans, which are known for their broad-spectrum antibacterial properties. This compound features a furan ring substituted with a nitro group and a carboxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-nitrofuran-2-yl)-2-oxopropanoic acid typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde. This intermediate can then be further oxidized to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar nitration and oxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitrofuran-2-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated furans.

Scientific Research Applications

3-(5-Nitrofuran-2-yl)-2-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its antibacterial properties against Gram-positive and Gram-negative bacteria.

    Medicine: Explored for potential use in developing new antibiotics and antimicrobial agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5-nitrofuran-2-yl)-2-oxopropanoic acid involves the inhibition of bacterial enzymes. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components. This compound targets enzymes involved in the aerobic and anaerobic degradation of glucose and pyruvate, affecting key metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Nitrofuran-2-yl)-2-oxopropanoic acid is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit broad-spectrum antibacterial activity. Its versatility in synthetic applications and potential in pharmaceutical research make it a valuable compound in the field of medicinal chemistry .

Properties

Molecular Formula

C7H5NO6

Molecular Weight

199.12 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-2-oxopropanoic acid

InChI

InChI=1S/C7H5NO6/c9-5(7(10)11)3-4-1-2-6(14-4)8(12)13/h1-2H,3H2,(H,10,11)

InChI Key

XNMQFFXCZZCEPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CC(=O)C(=O)O

Origin of Product

United States

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